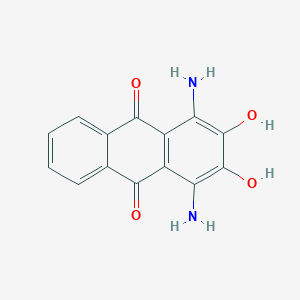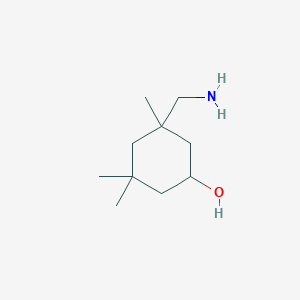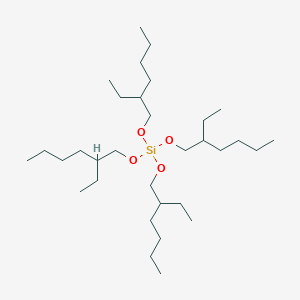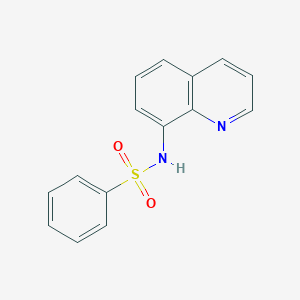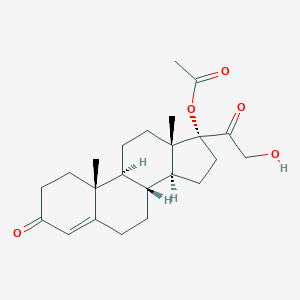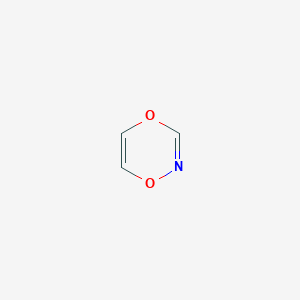
2-エチルヘキサン酸リチウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Lithium 2-ethylhexanoate, also known as lithium di-2-ethylhexanoate, is a lithium salt of 2-ethylhexanoic acid. It is a white, crystalline solid that is soluble in both organic and aqueous solvents. Lithium 2-ethylhexanoate is used in various scientific and industrial applications, such as in the synthesis of polymers and pharmaceuticals, as a catalyst, and as a reagent for organic and inorganic reactions. It is also used in the laboratory for the preparation of various compounds and materials.
科学的研究の応用
脂質および脂質誘導体
この化合物は、脂質および脂質誘導体の研究にも使用されます . 脂質は、脂肪、ワックス、ステロール、脂溶性ビタミン、モノグリセリド、ジグリセリド、トリグリセリド、リン脂質など、天然に存在する分子のグループです。
脂肪酸抱合体
2-エチルヘキサン酸リチウムは、脂肪酸抱合体の製造に使用されます . 脂肪酸抱合体は、脂肪酸と別の物質、通常はアルカリ、土壌、または金属基が結合して形成された化合物です。
酸化、水素化、および重合の触媒
この化合物は、酸化、水素化、および重合のさまざまな触媒に一般的に使用されます . 触媒は、活性化エネルギーを低下させることにより化学反応の速度を上げる物質ですが、それ自体はその反応で消費されません。
接着促進剤
2-エチルヘキサン酸リチウムは、接着促進剤として作用します . 接着促進剤は、コーティングを基材に接着させることを改善するために使用される材料です。
太陽エネルギー用途
この化合物は、最近の太陽エネルギー用途など、非水溶性が必要な用途で使用されています . 太陽電池では、2-エチルヘキサン酸リチウムなどの有機金属化合物を、活性層または電極中間層に使用できます。
水処理用途
2-エチルヘキサン酸リチウムは、水処理用途にも使用されています . この文脈では、不純物を除去したり、水を特定の最終用途に適したものにするプロセスで使用される可能性があります。
有機溶媒
有機金属化合物として、2-エチルヘキサン酸リチウムは有機溶媒に可溶です . これにより、そのような溶解度が要求されるさまざまな用途で有用になります。
作用機序
Target of Action
Lithium 2-ethylhexanoate, like other lithium compounds, primarily targets the central nervous system . It interacts with various enzymes and neurotransmitters, playing a crucial role in modulating neuronal activity .
Mode of Action
Lithium 2-ethylhexanoate’s mode of action is complex and multifaceted. It competes with other cations, particularly sodium and magnesium, for binding sites in enzymes and other macromolecules . For instance, lithium inhibits enzymes like glycogen synthase kinase 3 and inositol phosphatases . It also modulates neurotransmitter systems, decreasing presynaptic dopamine activity and enhancing inhibitory neurotransmission by downregulating the NMDA receptor .
Biochemical Pathways
Lithium 2-ethylhexanoate affects several biochemical pathways. It impacts dopamine and glutamate pathways, which play a significant role in the pathogenesis of bipolar affective disorder . Lithium reduces dopamine levels at the postsynaptic neuron and increases the levels of GABA, the brain’s inhibitory neurotransmitter . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system .
Pharmacokinetics
The pharmacokinetics of lithium compounds, including Lithium 2-ethylhexanoate, is linear within the dose regimen used in clinical practice . Factors such as age, body weight, and renal function can influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of Lithium 2-ethylhexanoate’s action are diverse. By modulating neurotransmitter systems and inhibiting certain enzymes, it can alter neuronal activity and potentially exert neuroprotective effects . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Lithium 2-ethylhexanoate. For instance, the compound should be stored in a well-ventilated place and kept tightly closed to maintain its stability .
Safety and Hazards
将来の方向性
Lithium-based batteries are crucial for the transition from fossil-fuel cars to battery-powered electric vehicles . The development of next-generation batteries will play a vital role in future use of electrical energy . Lithium 2-ethylhexanoate, as a component of these batteries, will likely continue to be an area of research focus.
生化学分析
Biochemical Properties
The biochemical properties of Lithium 2-ethylhexanoate are not well-documented in the literature. It is known that lithium, the key component of Lithium 2-ethylhexanoate, can interact with various enzymes and proteins. For instance, lithium is known to inhibit glycogen synthase kinase 3-beta (GSK3B), a key enzyme involved in various cellular processes .
Cellular Effects
For example, lithium has been found to improve motor behavior in homozygous eif2b5 mutant zebrafish . In lithium-treated 2b4he2b5ho mutant mice, a paradoxical increase in some ISR transcripts was found .
Molecular Mechanism
Lithium, a component of Lithium 2-ethylhexanoate, is known to inhibit GSK3B, a kinase that phosphorylates eIF2B and reduces its activity . This suggests that Lithium 2-ethylhexanoate might exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
The temporal effects of Lithium 2-ethylhexanoate in laboratory settings are not well-documented. Lithium, in general, has been studied extensively in laboratory settings. For instance, lithium has been found to have dose-dependent toxic effects in Allium cepa L. meristematic cells .
Dosage Effects in Animal Models
For instance, lithium improved motor behavior in homozygous eif2b5 mutant zebrafish .
Metabolic Pathways
The metabolic pathways involving Lithium 2-ethylhexanoate are not well-understood. Lithium, a component of Lithium 2-ethylhexanoate, is known to be involved in various metabolic pathways. For instance, lithium has been found to have effects on the integrated stress response (ISR), a physiological response to cellular stress .
Subcellular Localization
The subcellular localization of Lithium 2-ethylhexanoate is not well-understood. Lithium, a component of Lithium 2-ethylhexanoate, is known to have various effects on subcellular localization. For instance, lithium has been found to enhance the activity of Brain-Derived Neurotrophic Factor (BDNF), suggesting that it might influence the subcellular localization of this protein .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Lithium 2-ethylhexanoate can be achieved through the reaction of 2-ethylhexanoic acid with lithium hydroxide in anhydrous tetrahydrofuran (THF) under inert gas atmosphere.", "Starting Materials": [ "2-ethylhexanoic acid", "lithium hydroxide", "anhydrous tetrahydrofuran" ], "Reaction": [ "Dissolve 2-ethylhexanoic acid in anhydrous tetrahydrofuran", "Add lithium hydroxide to the solution under inert gas atmosphere", "Stir the mixture at room temperature for several hours", "Filter the mixture to remove any unreacted lithium hydroxide", "Evaporate the solvent to obtain Lithium 2-ethylhexanoate as a white solid" ] } | |
CAS番号 |
15590-62-2 |
分子式 |
C8H16LiO2 |
分子量 |
151.2 g/mol |
IUPAC名 |
lithium;2-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.Li/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChIキー |
MSKQZGZMIMXZEQ-UHFFFAOYSA-N |
異性体SMILES |
[Li+].CCCCC(CC)C(=O)[O-] |
SMILES |
[Li+].CCCCC(CC)C(=O)[O-] |
正規SMILES |
[Li].CCCCC(CC)C(=O)O |
その他のCAS番号 |
15590-62-2 |
ピクトグラム |
Irritant; Health Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



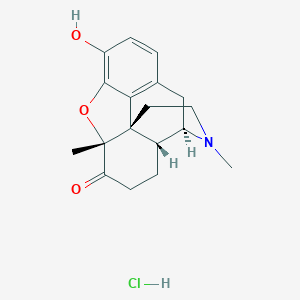
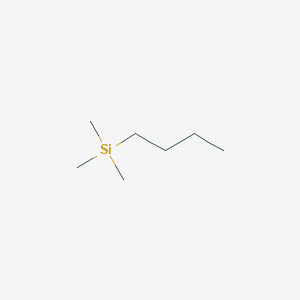
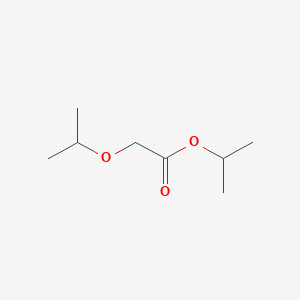

![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)
